molecular formula CH2O B032688 Dideuteriomethanone CAS No. 1664-98-8

Dideuteriomethanone

Cat. No. B032688
CAS RN: 1664-98-8
M. Wt: 32.038 g/mol
InChI Key: WSFSSNUMVMOOMR-DICFDUPASA-N
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Description

Synthesis Analysis

The synthesis of dideuteriomethanone and related deuterated compounds involves intricate methods that aim for precise incorporation of deuterium atoms. For instance, the synthesis of cis-5,6-dideuterio-cis-cyclo-octene from cyclo-octa-1,5-diene through reduction with dideuteriodi-imide showcases a one-step approach to introduce deuterium atoms into the compound, emphasizing the specificity and efficiency of modern synthetic methods (Bellamy, 1972). Additionally, the chemoselective synthesis of α,α-dideuterio alcohols from carboxylic acids using SmI2 and D2O as a deuterium source underlines the advancements in achieving high levels of deuterium incorporation across various substrates (Szostak, Spain, & Procter, 2014).

Molecular Structure Analysis

The study of molecular structure in deuterated compounds, such as dideuteriomethanone, often focuses on the impact of deuterium substitution on molecular geometry and stability. Investigations into the molecular geometry and vapor pressure of isotopic molecules, including dideuterioethylenes, reveal subtle differences attributed to deuterium's presence, which can influence the compound's physical properties and behaviors (Bigeleisen, Ribnikar, & Hook, 1961).

Chemical Reactions and Properties

Dideuteriomethanone's chemical reactions highlight the influence of deuterium on reaction mechanisms and pathways. The competitive kinetic processes in the thermal rearrangement of dideuteriated compounds underscore the nuanced role deuterium plays in influencing reaction dynamics and outcomes, such as the observed rate constants and rearrangement behaviors (Dolbier, Gautriaud, & Cai, 2005).

Physical Properties Analysis

The physical properties of dideuteriomethanone and related compounds are closely linked to their molecular structure and the presence of deuterium. The distinct vapor pressures of cis-, gem-, and trans-dideuterioethylenes, for instance, illustrate how isotopic substitution can affect physical properties like vapor pressure, which are essential for understanding the compound's behavior in different conditions (Bigeleisen, Ribnikar, & Hook, 1961).

Chemical Properties Analysis

The chemical properties of dideuteriomethanone, including reactivity and stability, are profoundly influenced by deuterium. The synthesis and decomposition of deuterated thiirane oxides, for example, provide insight into the stereochemistry and reaction pathways that are unique to deuterated compounds. These studies highlight the retention of stereochemistry in reactions and the impact of deuterium on reaction mechanisms (Aalbersberg & Vollhardt, 1977).

Safety And Hazards

Specific safety and hazard information for Dideuteriomethanone is not provided in the search results. It’s important to refer to the material safety data sheet (MSDS) for comprehensive safety and hazard information .

properties

IUPAC Name

dideuteriomethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O/c1-2/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSSNUMVMOOMR-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

43094-80-0
Record name Formaldehyde-d2, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43094-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00168098
Record name (2H)Formaldehyde
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Molecular Weight

32.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dideuteriomethanone

CAS RN

1664-98-8, 32008-59-6
Record name Formaldehyde-d2
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URL https://commonchemistry.cas.org/detail?cas_rn=1664-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H)Formaldehyde
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Record name (2H)Formaldehyde
Source EPA DSSTox
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Record name (2H)formaldehyde
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Record name Paraformaldehyde-d2
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Synthesis routes and methods I

Procedure details

The epoxide compounds may also derive from monocyclic phenols, for example from phenol, resorcinol or hydroquinone; or they are based on polycyclic phenols, for example bis(4-hydroxyphenyl)methane, 2,2-bis(4-hydroxyphenyl)propane, 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane, 4,4′-dihydroxydiphenyl sulphone, or condensation products, obtained under acidic conditions, of phenols with formaldehyde, such as phenol novolacs.
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Synthesis routes and methods II

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
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Synthesis routes and methods III

Procedure details

A second type of hardening compound of urea and formaldehyde which reacts well with gelatin glue is disclosed. The reaction product of urea and formaldehyde via the condensation product pathways yields a urea formaldehyde (UF) Resin which reacts with the gelatin glue as illustrated by the above described pathway. To prepare this type of compound, a mixture of urea and formaldehyde in a ratio of 1:1.7 to 1:2.4 at a pH of 8-10 is heated at approximately 80° C.-100° C. for 30 to 45 minutes. The pH is then reduced to 5 with CH3COOH and heated for another 5 to 10 minutes. The mixture is then neutralized and cooled down rapidly.
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Synthesis routes and methods IV

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40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
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Synthesis routes and methods V

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ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
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